

analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols

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Compound of Interest

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Application Notes and Protocols for the Analysis of Carbonyls in Electronic Cigarette Aerosols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and experimental quality considerations crucial for the accurate quantification of carbonyl compounds in electronic cigarette (e-cigarette) aerosols. Adherence to rigorous and validated protocols is paramount for generating reliable data to inform product development, risk assessment, and regulatory decisions.

Introduction to Carbonyls in E-cigarette Aerosols

Carbonyl compounds, such as formaldehyde, acetaldehyde, and acrolein, are harmful and potentially harmful constituents (HPHCs) that can be formed during the thermal degradation of e-liquid components, primarily propylene glycol (PG) and vegetable glycerin (VG).^{[1][2]} The levels of these compounds in e-cigarette aerosols are influenced by a multitude of factors including device power, coil temperature, e-liquid composition, and user puffing behavior (topography).^{[1][3][4]} Consequently, standardized and validated analytical methods are essential for the accurate assessment of user exposure to these toxicants.

Core Principles of Carbonyl Analysis

The most widely adopted methodology for the quantification of carbonyls in e-cigarette aerosols involves several key stages:

- **Aerosol Generation:** The controlled generation of a representative aerosol sample using a smoking or vaping machine.
- **Trapping and Derivatization:** The capture of carbonyls from the aerosol and their simultaneous reaction with a derivatizing agent, most commonly 2,4-dinitrophenylhydrazine (DNPH). This reaction forms stable hydrazone derivatives that are amenable to chromatographic analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Sample Preparation:** The extraction of the carbonyl-DNPH derivatives from the trapping medium.
- **Analytical Separation and Detection:** The separation of the individual carbonyl-DNPH derivatives using high-performance liquid chromatography (HPLC), followed by their detection and quantification, typically with an ultraviolet (UV) detector or a mass spectrometer (MS).[\[8\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Aerosol Generation and Collection

Objective: To generate and collect e-cigarette aerosol under controlled and reproducible conditions.

Apparatus:

- Programmable vaping machine capable of controlling puff volume, duration, interval, and profile.[\[10\]](#)[\[11\]](#)
- Aerosol trapping system:
 - Impinger-based system: Glass impingers containing a DNPH trapping solution.[\[7\]](#)[\[12\]](#)

- Cartridge-based system: Solid-phase extraction (SPE) cartridges impregnated with DNPH. [\[13\]](#)
- Cambridge filter pads (CFP) can be placed before the impinger or cartridge to collect the particulate phase. [\[10\]](#)

Procedure:

- Set the vaping machine parameters to a standardized puffing regimen, such as the CORESTA Recommended Method No. 81 (CRM 81), or a regime relevant to the specific research question. [\[5\]](#) A typical regimen might be 55 mL puff volume, 3-4 second puff duration, and a 30-second puff interval. [\[10\]](#)[\[14\]](#)
- Connect the e-cigarette device to the vaping machine.
- For impinger-based collection, fill the impingers with a known volume of acidified DNPH solution (e.g., 2,4-DNPH in acetonitrile with a catalytic amount of a strong acid like phosphoric acid). [\[6\]](#)[\[7\]](#) For cartridge-based collection, use a commercially available DNPH-coated silica cartridge.
- Activate the vaping machine to draw a predetermined number of puffs through the trapping system. [\[10\]](#)
- After collection, allow sufficient time for the derivatization reaction to complete (typically 30 minutes). [\[5\]](#)[\[6\]](#)
- Record all experimental parameters, including device settings, e-liquid composition, and puffing regimen.

Protocol 2: Sample Preparation and Analysis by HPLC-UV

Objective: To extract and quantify carbonyl-DNPH derivatives using HPLC with UV detection.

Apparatus:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

- C18 analytical column.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm).

Reagents:

- Acetonitrile (HPLC grade).
- Ultrapure water.
- Carbonyl-DNPH derivative standards.

Procedure:

- Extraction:
 - Impingers: Transfer the DNPH solution from the impingers to a volumetric flask and bring to volume with acetonitrile.
 - Cartridges: Elute the trapped derivatives from the DNPH cartridge with a specified volume of acetonitrile.[\[15\]](#)
- Filtration: Filter the extracted sample through a 0.45 µm syringe filter to remove any particulate matter.
- Calibration: Prepare a series of calibration standards of known concentrations of the target carbonyl-DNPH derivatives.
- HPLC Analysis:
 - Inject the prepared sample and calibration standards into the HPLC system.
 - Perform a gradient elution using a mobile phase typically consisting of water and acetonitrile.[\[6\]](#)

- Set the UV detector to a wavelength of approximately 360-365 nm, which is the maximum absorbance for most carbonyl-DNPH derivatives.[7]
- Quantification: Identify and quantify the carbonyl-DNPH derivatives in the sample by comparing their retention times and peak areas to those of the calibration standards.

Protocol 3: Enhanced Sensitivity and Selectivity with LC-MS/MS

Objective: To achieve lower limits of detection and improved selectivity for carbonyl analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: While HPLC-UV is a robust technique, it can suffer from limited sensitivity and interferences from other e-liquid components, potentially leading to overestimated carbonyl concentrations.[9] LC-MS/MS offers superior sensitivity and selectivity, making it particularly suitable for detecting the trace levels of carbonyls often found in e-cigarette aerosols.[8][16]

Procedure:

The aerosol generation, collection, and derivatization steps are generally the same as for the HPLC-UV method. The primary difference lies in the analytical instrumentation.

- LC-MS/MS System: Utilize an LC system coupled to a tandem mass spectrometer.
- Ionization: Electrospray ionization (ESI) is commonly used for the analysis of carbonyl-DNPH derivatives.[15]
- Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte.
- Quantification: Quantify the analytes using an internal standard method to correct for matrix effects and variations in instrument response.

Experimental Quality and Data Presentation

For the generation of high-quality, reproducible data, the following considerations are critical:

- Blanks: Always include method blanks (unpuffed trapping media) and system blanks (aerosol generation with no e-liquid) to check for contamination and background levels of carbonyls.
[\[17\]](#)
- Method Validation: The analytical method should be fully validated for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[\[16\]](#)
- Reproducibility: Ensure that the experimental setup and procedures are sufficiently detailed to allow for replication by other researchers.[\[17\]](#)
- Puffing Protocols: Use puffing protocols that are relevant to human use patterns to ensure the clinical relevance of the findings.[\[17\]](#)

Data Presentation

The following table summarizes quantitative data for key carbonyls from various studies, highlighting the diverse experimental conditions and reported concentrations.

Carbonyl Compound	E-liquid Composition (PG/VG)	Device Power/Voltage	Puffing Regimen (Volume, Duration, Interval)	Reported Concentration (μg per 15 puffs)	Analytical Method	Reference
Formaldehyde	Not Specified	Not Specified	55 mL puff	0.0533 - 12.6	HPLC-MS/MS	[16]
Acetaldehyde	Not Specified	Not Specified	55 mL puff	0.0856 - 5.59	HPLC-MS/MS	[16]
Acrolein	Not Specified	Not Specified	55 mL puff	0.00646 - 1.05	HPLC-MS/MS	[16]
Crotonaldehyde	Not Specified	Not Specified	55 mL puff	0.00168 - 0.108	HPLC-MS/MS	[16]
Formaldehyde	PG-based	3.2 V	Not Specified	~0.53	Not Specified	[1]
Formaldehyde	VG-based	3.2 V	Not Specified	~0.02	Not Specified	[1]
Formaldehyde	PG-based	4.8 V	Not Specified	> 2 (approx.)	Not Specified	[1]
Acetaldehyde	PG-based	3.2 V	Not Specified	~0.13	Not Specified	[1]
Total Carbonyls	Various	Various	15 puffs	3.72 - 48.85	Not Specified	[3]

Visualizations

Figure 1. Experimental Workflow for Carbonyl Analysis in E-cigarette Aerosols

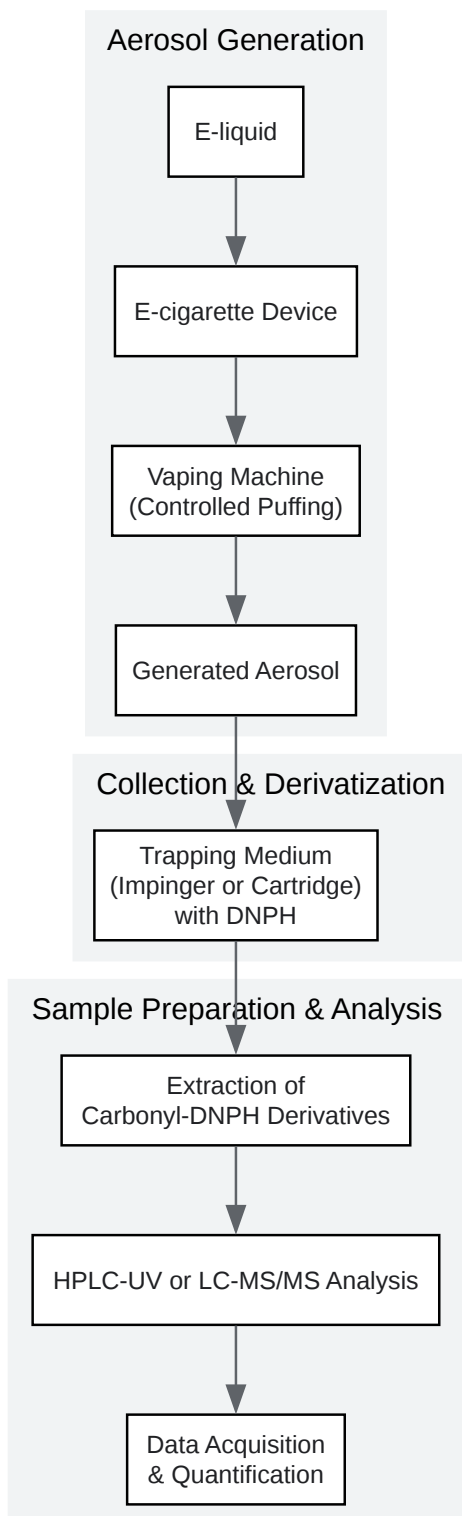
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Figure 1. Experimental Workflow for Carbonyl Analysis.

Figure 2. Factors Influencing Carbonyl Formation in E-cigarette Aerosols

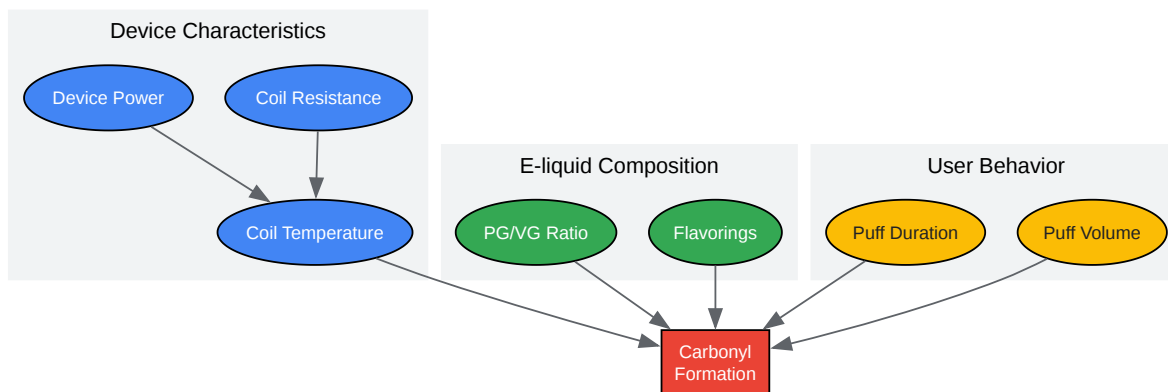
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Figure 2. Factors Influencing Carbonyl Formation.

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